3-Vinylpyridin-2-amine
Description
Properties
IUPAC Name |
3-ethenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAHJNALCSSUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663861 | |
| Record name | 3-Ethenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102000-72-6 | |
| Record name | 3-Ethenylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Workflow
In a representative procedure, 3-chloro-4-vinylpyridine reacts with a primary amine under blue LED irradiation in the presence of a photoredox catalyst (e.g., Ir(ppy)₃). The HAA step forms a γ-pyridyl amine intermediate, which undergoes intramolecular N-arylation to yield spirocyclic products. While this method targets tetrahydronaphthyridines, its principles are adaptable to 3-vinylpyridin-2-amine synthesis by selecting appropriate starting materials.
Critical Parameters :
Advantages of Continuous Flow Systems
Automated flow platforms mitigate issues like vinylpyridine polymerization, a common side reaction in batch processes. By telescoping HAA with downstream C–N coupling steps, overall yields improve significantly (e.g., 84% for 1,7-THN derivatives).
Comparative Analysis of Synthetic Methods
The table below contrasts key preparation methods for this compound:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂, 50–60°C, 1–2 hrs | 70–90% | Scalable, minimal byproducts | Requires nitro precursor |
| Photoredox HAA | Ir(ppy)₃, blue LED, continuous flow | 25–84% | Stereochemical control, automation | Substrate-dependent yields |
Industrial and Research Applications
Chemical Reactions Analysis
Types of Reactions: 3-Vinylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Products include 3-vinylpyridine-2-carboxylic acid.
Reduction: Products include 3-ethylpyridin-2-amine.
Substitution: Various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Organic Synthesis:
The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions, such as the aza-Michael addition, allows for the formation of new carbon-nitrogen bonds. This is particularly useful in synthesizing complex molecules required in pharmaceuticals and agrochemicals.
2. Coordination Chemistry:
3-Vinylpyridin-2-amine can form stable complexes with metal ions, which is significant in coordination chemistry. Its reactivity with electrophiles also makes it an interesting candidate for catalysis applications.
Medicinal Chemistry
While specific biological activities of this compound are not extensively documented, its structural features suggest potential pharmacological properties:
1. Antimicrobial Activity:
Compounds containing pyridine and amino functionalities often exhibit significant antimicrobial properties. Research indicates that similar derivatives can inhibit various microorganisms, suggesting that this compound may have therapeutic potential .
2. Drug Development:
The compound's ability to interact with biological systems could lead to applications in drug design, particularly in developing inhibitors for specific biological targets.
Materials Science Applications
1. Polymer Chemistry:
this compound can be incorporated into polymer matrices to enhance their properties. For example, its use in creating polyelectrolyte multilayers has been explored for drug delivery systems, where it improves the stability and efficacy of therapeutic agents .
2. Wound Healing Materials:
Research has indicated that materials functionalized with vinylpyridine derivatives can exhibit improved biocompatibility and antimicrobial properties, making them suitable for use in wound healing applications .
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopyridine | Amino group at position 2 on pyridine | Lacks vinyl functionality; primarily used in pharmaceuticals |
| 4-Vinylpyridine | Vinyl group at position 4 on pyridine | Different reactivity patterns due to position change |
| N,N-Dimethylaminopropene | Vinyl group attached to a dimethylamino group | Exhibits different steric effects due to bulky substituents |
| 3-Aminopyridine | Amino group at position 3 on pyridine | Similar structure but lacks vinyl functionality |
Case Studies
1. Synthesis of Complex Molecules:
A study demonstrated the successful synthesis of complex molecules using this compound as a building block through multi-step reactions involving palladium-catalyzed coupling reactions.
2. Antimicrobial Efficacy:
Another investigation focused on the antimicrobial properties of related pyridine derivatives, revealing zones of inhibition ranging from 10 mm to 20 mm against various bacterial strains . This suggests that this compound could similarly exhibit antimicrobial activity.
Mechanism of Action
The mechanism of action of 3-Vinylpyridin-2-amine involves its interaction with various molecular targets. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The amino group can form hydrogen bonds or ionic interactions, further influencing the compound’s activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives
Structural and Electronic Effects
Substituent Position :
- This compound vs. 4-Ethenylpyridin-2-amine : The vinyl group at position 3 (meta to NH₂) alters electron distribution compared to position 4 (para), impacting resonance stabilization and reactivity .
- 3-Chloro vs. 6-Chloro : Chlorine at position 3 (adjacent to NH₂) enhances hydrogen bonding, while position 6 (distant) prioritizes steric effects .
Substituent Type :
- Electron-Withdrawing Groups (EWGs) : Chloro (-Cl) and trifluoromethyl (-CF₃) groups reduce electron density, increasing stability and resistance to oxidation .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and methyl (-CH₃) enhance basicity and solubility .
- Vinyl Group : The sp²-hybridized carbon in this compound enables conjugation and participation in Diels-Alder or Heck reactions .
Physicochemical Properties
- Crystallography: 3-Chloropyridin-2-amine crystallizes in a monoclinic system (P21/c) with intermolecular N-H⋯N and Cl⋯Cl interactions (3.278 Å), influencing melting points and solubility .
- Lipophilicity : 3-Methylpyridin-2-amine (LogP ~1.2) is more lipophilic than this compound (LogP ~0.8), affecting blood-brain barrier penetration .
Biological Activity
3-Vinylpyridin-2-amine, a nitrogen-containing heterocyclic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with this compound.
Overview of this compound
This compound is a derivative of pyridine, characterized by a vinyl group at the 3-position and an amino group at the 2-position. Compounds with similar structures have been explored for their roles as enzyme inhibitors, particularly in the context of neurodegenerative diseases and microbial infections.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including:
- Vinylation of 2-aminopyridine : Utilizing vinyl halides in nucleophilic substitution reactions.
- Photoredox catalysis : As demonstrated in recent studies, photoredox reactions can facilitate the formation of vinylpyridine derivatives from amines and vinyl halides .
Enzyme Inhibition
Research indicates that derivatives of 2-aminopyridines, including those with vinyl substitutions, exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For instance:
- A study identified that certain aryl-substituted derivatives showed IC50 values for AChE inhibition as low as 34.81 µM, suggesting a promising avenue for developing anti-Alzheimer agents .
Case Study 1: Cholinesterase Inhibition
In a study focusing on the synthesis of novel aryl-substituted 2-aminopyridines, several compounds were screened for their cholinesterase inhibitory activities. The most potent derivatives showed promising results comparable to established drugs like donepezil .
Case Study 2: Antibacterial Activity
Another investigation highlighted the antibacterial efficacy of aminopyridine derivatives, which were found to inhibit both Gram-positive and Gram-negative bacteria effectively. The presence of specific functional groups was correlated with enhanced antimicrobial activity .
Table 1: Biological Activity of Select Derivatives
Q & A
Q. Table 1: Reaction Conditions for Pyridine-Based Amines
| Step | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | None | Ethanol | Reflux | 60–70 | |
| Reductive Amination | Pd/C (10%) | Methanol | RT, H₂ | 85–90 |
Advanced: How can mechanistic studies resolve contradictions in reported catalytic pathways for vinylpyridine derivatives?
Answer:
Discrepancies in catalytic mechanisms (e.g., Pd vs. Cu catalysts) require:
- Kinetic Analysis : Monitor intermediate formation via NMR or HPLC to identify rate-determining steps .
- Isotope Labeling : Use deuterated reagents to trace hydrogen transfer pathways in reductive steps .
- Computational Modeling : DFT calculations can validate proposed transition states and compare activation energies for Pd- vs. Cu-mediated pathways .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding interactions (e.g., N–H⋯N dimers in pyridin-2-amine derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies vinyl proton coupling patterns and amine proton exchange dynamics .
- Mass Spectrometry : HRMS confirms molecular ion peaks and fragmentation pathways for purity assessment .
Advanced: How do solvent polarity and substituents affect the solubility of this compound?
Answer:
Solubility is influenced by:
Q. Table 2: Solubility of Pyridin-2-amine Derivatives
| Derivative | Water | Methanol | Chloroform | Reference |
|---|---|---|---|---|
| This compound | Low | High | Moderate | |
| 3-(Trifluoromethyl) | Very Low | High | High |
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- Protective Equipment : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
Advanced: How can impurities in synthesized this compound be identified and mitigated?
Answer:
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .
- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals .
- Spectroscopic Monitoring : Track byproducts (e.g., chlorinated impurities) via LC-MS .
Basic: What role do intermolecular interactions play in the crystallinity of this compound?
Answer:
Intermolecular N–H⋯N hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice. Short Cl⋯Cl interactions (3.278 Å) in chlorinated analogs further enhance packing efficiency .
Advanced: How can researchers address discrepancies in reported biological activities of pyridin-2-amine derivatives?
Answer:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines to validate activity .
- Target Validation : Use CRISPR knockouts or inhibitor assays to confirm receptor binding specificity .
- Meta-Analysis : Compare datasets from PubChem or crystallographic databases to identify consensus pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
